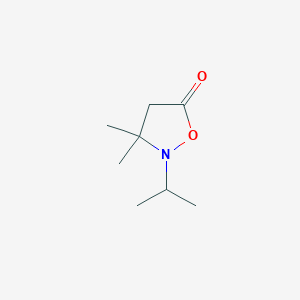
2-Isopropyl-3,3-dimethylisoxazolidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-3,3-dimethylisoxazolidin-5-one is an organic compound with the molecular formula C8H15NO2 It is a member of the isoxazolidinone family, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-3,3-dimethylisoxazolidin-5-one typically involves the reaction of isopropylamine with 3,3-dimethylacrylic acid followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst such as p-toluenesulfonic acid. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves safety.
化学反応の分析
Types of Reactions
2-Isopropyl-3,3-dimethylisoxazolidin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the isoxazolidinone ring is opened and substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.
科学的研究の応用
2-Isopropyl-3,3-dimethylisoxazolidin-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2-Isopropyl-3,3-dimethylisoxazolidin-5-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell division, leading to potential anticancer effects.
類似化合物との比較
Similar Compounds
4,4-Dimethylisoxazolidin-3-one: Another member of the isoxazolidinone family with similar chemical properties.
5,5-Dimethylisoxazolidin-3-one: A related compound with a different substitution pattern on the isoxazolidinone ring.
Uniqueness
2-Isopropyl-3,3-dimethylisoxazolidin-5-one is unique due to its specific isopropyl and dimethyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
3,3-dimethyl-2-propan-2-yl-1,2-oxazolidin-5-one |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-8(3,4)5-7(10)11-9/h6H,5H2,1-4H3 |
InChIキー |
QFPGQHAVFKXFBM-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(CC(=O)O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


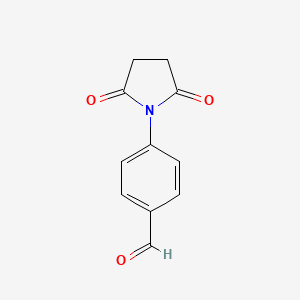

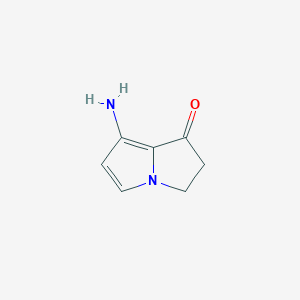
![1-(5-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867236.png)
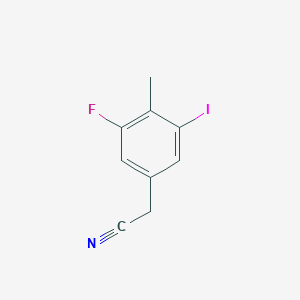
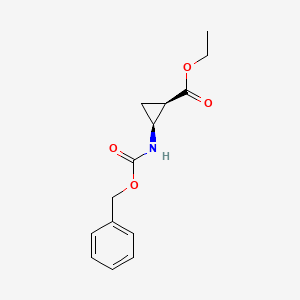
![2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12867253.png)
![4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12867266.png)
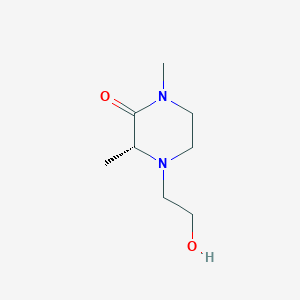
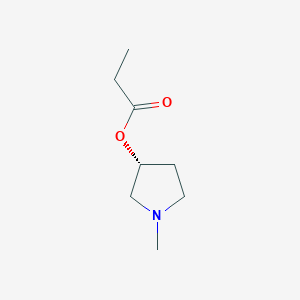
![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-](/img/structure/B12867292.png)
![(2-Chlorobenzo[d]oxazol-5-yl)methanol](/img/structure/B12867301.png)
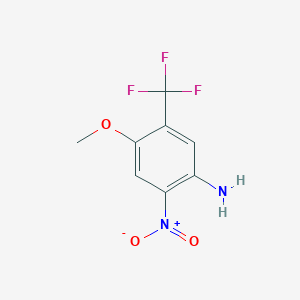
![2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12867323.png)
